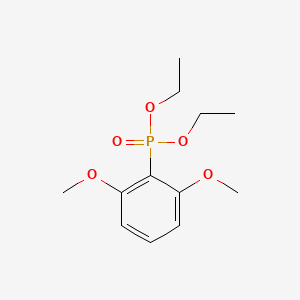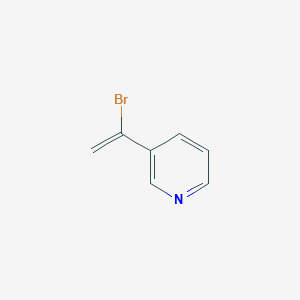![molecular formula C12H10N2O3 B13697454 2-(2-Oxo-1,2-dihydro-[3,4'-bipyridin]-5-yl)acetic acid](/img/structure/B13697454.png)
2-(2-Oxo-1,2-dihydro-[3,4'-bipyridin]-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Oxo-1,2-dihydro-[3,4’-bipyridin]-5-yl)acetic acid is a heterocyclic compound that features a bipyridine core with an acetic acid substituent. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the bipyridine moiety makes it a versatile ligand in coordination chemistry, while the acetic acid group provides additional reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-1,2-dihydro-[3,4’-bipyridin]-5-yl)acetic acid typically involves the acylation of 2-aminopyridines. One common method includes the acylation with maleic or citraconic anhydrides followed by Michael addition . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free conditions and the use of bio-based catalysts, are being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-(2-Oxo-1,2-dihydro-[3,4’-bipyridin]-5-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bipyridine core or the acetic acid group.
Substitution: The bipyridine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydropyridine derivatives .
科学的研究の応用
2-(2-Oxo-1,2-dihydro-[3,4’-bipyridin]-5-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor.
Industry: It is used in the synthesis of advanced materials and as a building block for more complex molecules
作用機序
The mechanism of action of 2-(2-Oxo-1,2-dihydro-[3,4’-bipyridin]-5-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. Additionally, the acetic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
類似化合物との比較
Similar Compounds
2-(2-Oxo-2,3-dihydro-1H-indol-3-ylidene)acetic acid: Similar in structure but with an indole core instead of bipyridine.
2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids: These compounds have an imidazo[1,2-a]pyridine core and exhibit similar reactivity
Uniqueness
2-(2-Oxo-1,2-dihydro-[3,4’-bipyridin]-5-yl)acetic acid is unique due to its bipyridine core, which provides distinct coordination chemistry properties. This makes it particularly valuable in the synthesis of metal complexes and as a versatile building block in organic synthesis .
特性
分子式 |
C12H10N2O3 |
|---|---|
分子量 |
230.22 g/mol |
IUPAC名 |
2-(6-oxo-5-pyridin-4-yl-1H-pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C12H10N2O3/c15-11(16)6-8-5-10(12(17)14-7-8)9-1-3-13-4-2-9/h1-5,7H,6H2,(H,14,17)(H,15,16) |
InChIキー |
OVOJCPHAQUUXBU-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=CC(=CNC2=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




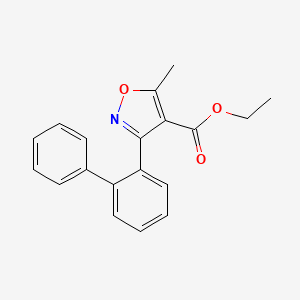

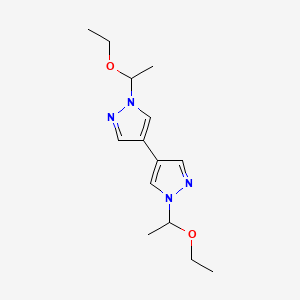
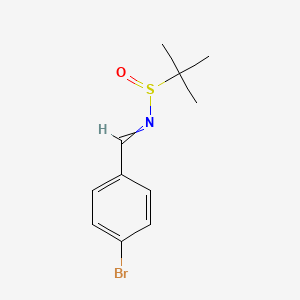


![5,6-Dibromobenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B13697424.png)


